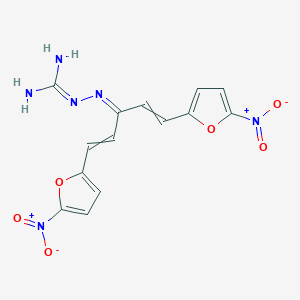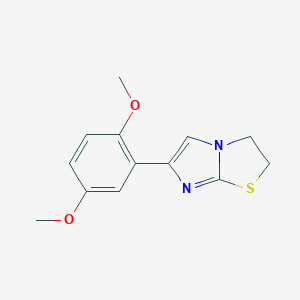![molecular formula C8H11ClO2 B010561 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 101774-57-6](/img/structure/B10561.png)
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid, also known as CBHA, is a bicyclic compound that contains both a carboxylic acid and a chloro group. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a versatile compound that exhibits a wide range of biological activities including anti-inflammatory, analgesic, and anti-tumor properties.
Scientific Research Applications
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases such as arthritis. This compound has also been shown to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase (COX) enzyme, which plays a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. This compound has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid is its high yield in the synthesis process. This makes it an efficient compound to work with in the lab. However, one limitation of this compound is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound in humans.
Future Directions
There are several future directions for the study of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid. One area of research is the development of new drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is the development of new cancer therapies. Further studies are also needed to determine the safety and toxicity of this compound in humans, as well as its potential for use in other areas of medicine.
In conclusion, this compound is a promising compound with a wide range of potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the development of new drugs for the treatment of chronic pain, inflammatory diseases, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of medicine.
Synthesis Methods
The synthesis of 2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 2-chlorobicyclo[2.2.1]hept-5-ene with sodium hydroxide and carbon dioxide. This reaction results in the formation of this compound as a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for the synthesis of this compound.
Properties
| 101774-57-6 | |
Molecular Formula |
C8H11ClO2 |
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chlorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,10,11) |
InChI Key |
JUHQQBWZIAUSDN-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)O)Cl |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)Cl |
synonyms |
2-Norbornanecarboxylic acid, 2-chloro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


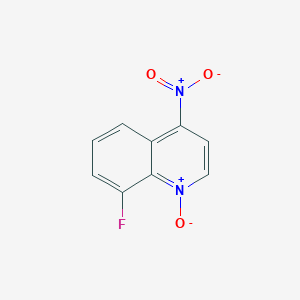

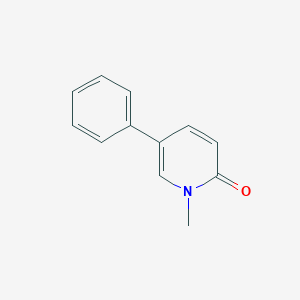


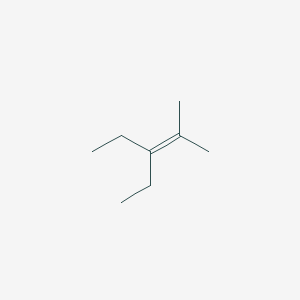
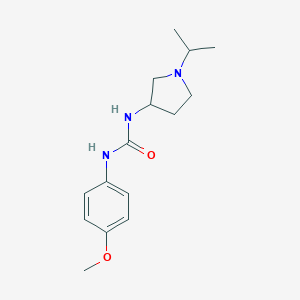
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

